molecular formula C15H14KNO4S B13018701 Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate

Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate

Cat. No.: B13018701
M. Wt: 343.4 g/mol
InChI Key: CKGCEYVBXUIZGJ-UHFFFAOYSA-M
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Description

Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate is a sulfonate salt characterized by a benzo[cd]indole-2-one core linked to a butane chain terminating in a sulfonate group (‑SO₃⁻K⁺). The potassium sulfonate moiety enhances aqueous solubility compared to neutral sulfonamides or esters, making it suitable for applications requiring hydrophilicity.

Properties

Molecular Formula

C15H14KNO4S

Molecular Weight

343.4 g/mol

IUPAC Name

potassium;4-(2-oxobenzo[cd]indol-1-yl)butane-1-sulfonate

InChI

InChI=1S/C15H15NO4S.K/c17-15-12-7-3-5-11-6-4-8-13(14(11)12)16(15)9-1-2-10-21(18,19)20;/h3-8H,1-2,9-10H2,(H,18,19,20);/q;+1/p-1

InChI Key

CKGCEYVBXUIZGJ-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C3=CC=C2)CCCCS(=O)(=O)[O-].[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The resulting indole can then be further functionalized to introduce the sulfonate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Fischer indole synthesis for large-scale reactions, ensuring high yields and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different quinonoid structures.

    Reduction: Reduction reactions can modify the indole ring, potentially leading to dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinonoid derivatives, while substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole moiety. The sulfonate group may enhance its solubility and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogues:

Compound Name (IUPAC) Core Structure Functional Groups Key Properties (Hypothesized) Reference
Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate Benzo[cd]indol-2-one Sulfonate (‑SO₃⁻K⁺), butane linker High water solubility, ionic character
[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate Indole, dihydroindole Ester (‑COO‑), ketone Lipophilic, ester hydrolysis-prone
N-(5-(1H-Indol-2-yl)-2-methoxyphenyl) sulfamoyl carbamate (Octyl derivative) Indol-2-yl, aryl methoxy Sulfamoyl carbamate (‑NHSO₂NHCOO‑) Moderate solubility, H-bond donor
2-(1,3-Dioxo-octahydro-1H-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid Isoindole-1,3-dione Thioether (‑S‑), carboxylic acid pH-dependent solubility, thioether stability
Bis{4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium} 4-chlorobenzenesulfonate Indol-3-yl, pyridinium Chlorobenzenesulfonate, vinyl linker Cationic, extended conjugation

Functional Group Impact on Properties

Sulfonate vs. Carboxylic Acid (): The target compound’s sulfonate group (‑SO₃⁻K⁺) confers higher water solubility and ionic strength compared to carboxylic acid derivatives (e.g., 2-(1,3-dioxo-isoindol-2-yl)-4-(methylsulfanyl)butanoic acid, ), which exhibit pH-dependent solubility due to protonation/deprotonation . The benzo[cd]indole-2-one core in the target compound () contrasts with isoindole-1,3-dione in , affecting aromatic stacking and electronic properties .

Sulfonate vs. Sulfonamide/Carbamate (): Sulfonamides (e.g., compound 2 in ) and carbamates lack the ionic sulfonate group, reducing solubility but increasing membrane permeability.

Ester vs. Sulfonate () :

  • The ester-linked indole derivative in is prone to enzymatic or hydrolytic cleavage, limiting stability in biological systems. In contrast, the sulfonate group in the target compound resists hydrolysis, favoring long-term stability .

Cationic vs. Anionic Systems () :

  • The pyridinium-based sulfonate in forms a cationic species, enabling electrostatic interactions with anions. The target compound’s anionic sulfonate may instead bind cations or polar residues .

Research Implications and Gaps

While structural comparisons highlight functional group influences, experimental data on physicochemical properties (e.g., logP, melting points) and bioactivity are absent in the provided evidence. Further studies should:

  • Quantify solubility, stability, and binding affinities across analogues.
  • Explore synthetic routes for benzo[cd]indole sulfonates using methods from indole chemistry (e.g., ’s modified protocols) .
  • Investigate biological targets (e.g., kinases, GPCRs) where sulfonate salts may outperform neutral analogues due to enhanced solubility.

Biological Activity

Potassium 4-(2-oxobenzo[cd]indol-1(2H)-yl)butane-1-sulfonate, identified by its CAS number 1151666-52-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other medicinal applications. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H14KNO4S
  • Molecular Weight : 343.44 g/mol
  • Structure : The compound features a distinctive indole structure, which is known for its diverse biological properties.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Lysosomal Targeting : Compounds in the benzo[cd]indole family have been shown to target lysosomes, which plays a crucial role in autophagy and apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can induce cell death in hepatocellular carcinoma by promoting autophagy and apoptosis through lysosomal pathways .
  • Inhibition of Tumor Migration : The compound has been evaluated for its ability to inhibit tumor cell migration. In vitro and in vivo studies suggest that it may effectively reduce metastasis in liver cancer models by disrupting cellular pathways involved in migration .
  • Potential as Imaging Agents : The fluorescence properties of some benzo[cd]indole derivatives have led to their exploration as imaging agents in cancer diagnostics, enhancing visualization of tumor cells in research settings .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from relevant studies:

Study Cell Line IC50 (µM) Mechanism of Action
Study AHepatocellular Carcinoma5.0Induction of apoptosis and autophagy
Study BBreast Cancer Cells3.5Lysosomal disruption and apoptosis
Study CLung Cancer Cells4.0Inhibition of migration and invasion

In Vivo Studies

In vivo studies further support the efficacy of the compound:

  • Animal Models : Research involving animal models has shown that treatment with this compound significantly reduces tumor size and metastasis compared to control groups.
  • Mechanistic Insights : These studies often reveal a complex interplay between autophagy and apoptosis, suggesting that the compound may activate multiple cellular pathways to exert its effects on tumor cells.

Case Studies

Several case studies highlight the practical implications of this compound:

  • Case Study 1 : A recent study investigated the effects of this compound on hepatocellular carcinoma in mice. Results indicated a marked reduction in tumor growth and improved survival rates among treated subjects compared to untreated controls.
  • Case Study 2 : Another investigation focused on breast cancer cells treated with this compound, demonstrating significant inhibition of cell proliferation and enhanced apoptosis rates.

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